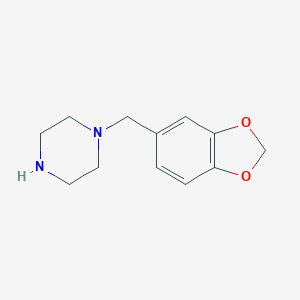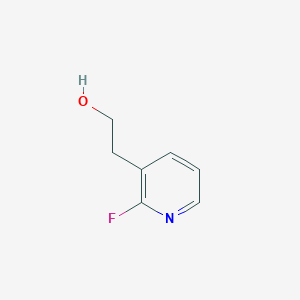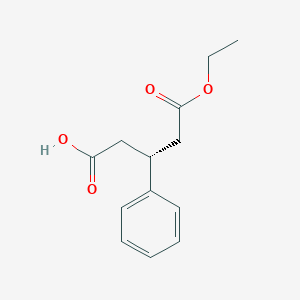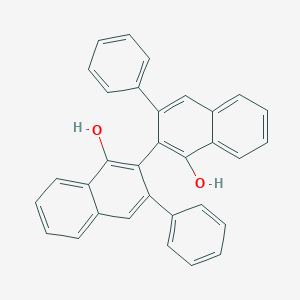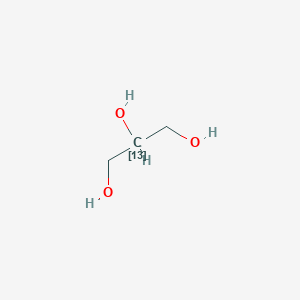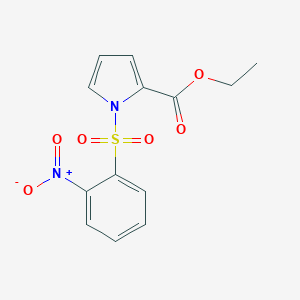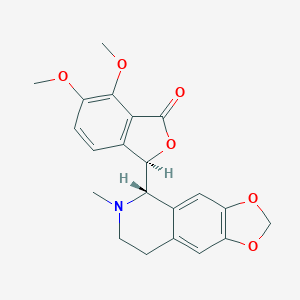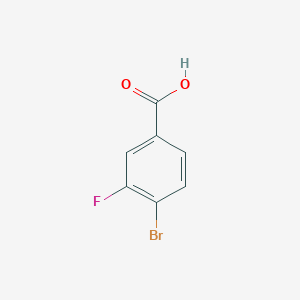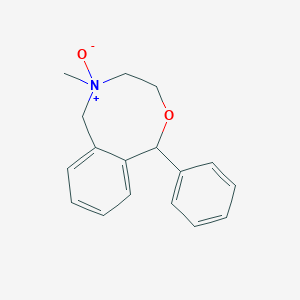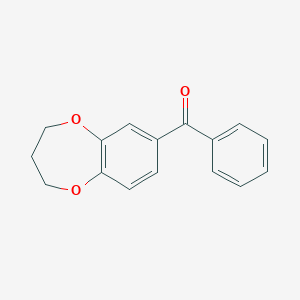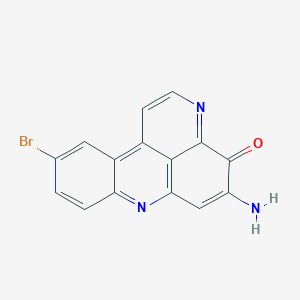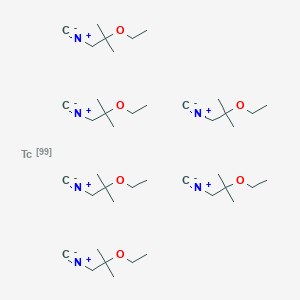
3-(4-(3-(4-(Dimethylamino)phenyl)-1-oxo-2-propenyl)phenyl)-5-hydroxy-1,2,3-oxadiazolium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(3-(4-(Dimethylamino)phenyl)-1-oxo-2-propenyl)phenyl)-5-hydroxy-1,2,3-oxadiazolium is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known by its chemical name, DMPO, and is commonly used as a spin trap in biochemistry and pharmacology research.
作用機序
DMPO works by reacting with free radicals and forming a stable adduct. The adduct can then be analyzed using techniques such as electron spin resonance spectroscopy, providing valuable information about the free radical and its interactions with biological molecules.
生化学的および生理学的効果
DMPO has been shown to have antioxidant properties, and may have potential therapeutic applications in the treatment of oxidative stress-related diseases. Additionally, DMPO has been used to study the effects of free radicals on biological systems, providing valuable insight into the mechanisms of disease and potential treatments.
実験室実験の利点と制限
One advantage of using DMPO as a spin trap is its stability and ease of handling. However, DMPO may not be suitable for all experiments, as it may react with other compounds in the system and produce unwanted artifacts. Additionally, the choice of spin trap may depend on the specific free radical being studied and the experimental conditions.
将来の方向性
1. Further investigation into the antioxidant properties of DMPO and its potential therapeutic applications.
2. Development of new spin traps with improved stability and selectivity.
3. Use of DMPO and other spin traps to study the effects of free radicals on specific biological systems, such as the nervous system or cardiovascular system.
4. Investigation of the interactions between DMPO and other compounds in biological systems, and their potential effects on experimental results.
合成法
The synthesis of DMPO involves the reaction of 4-(dimethylamino)benzaldehyde with acetylacetone in the presence of a base catalyst. The resulting product is then reacted with 4-bromoacetophenone to form the final compound.
科学的研究の応用
DMPO is primarily used as a spin trap in scientific research, particularly in the field of biochemistry and pharmacology. Spin trapping is a technique used to study the formation and reactions of free radicals in biological systems. DMPO is used to trap free radicals and stabilize them, allowing for their detection and analysis.
特性
CAS番号 |
152168-00-8 |
|---|---|
製品名 |
3-(4-(3-(4-(Dimethylamino)phenyl)-1-oxo-2-propenyl)phenyl)-5-hydroxy-1,2,3-oxadiazolium |
分子式 |
C19H18N3O3+ |
分子量 |
336.4 g/mol |
IUPAC名 |
3-[4-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]phenyl]-2H-oxadiazol-3-ium-5-one |
InChI |
InChI=1S/C19H17N3O3/c1-21(2)16-8-3-14(4-9-16)5-12-18(23)15-6-10-17(11-7-15)22-13-19(24)25-20-22/h3-13H,1-2H3/p+1/b12-5+ |
InChIキー |
GLLPHBOCYMYCCG-LFYBBSHMSA-O |
異性体SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)[N+]3=CC(=O)ON3 |
SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)[N+]3=CC(=O)ON3 |
正規SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)[N+]3=CC(=O)ON3 |
同義語 |
1,2,3-Oxadiazolium, 3-(4-(3-(4-(dimethylamino)phenyl)-1-oxo-2-propenyl )phenyl)-5-hydroxy- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



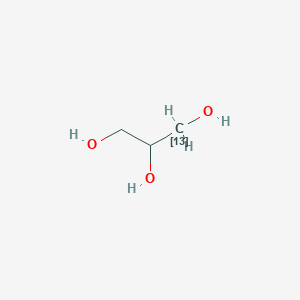
![2-[[3-[(2-Formylphenoxy)methyl]phenyl]methoxy]benzaldehyde](/img/structure/B118980.png)
